molecular formula C13H11Cl2N3O3S B14651682 Acetamide, N-((4-((2,3-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)- CAS No. 52158-05-1

Acetamide, N-((4-((2,3-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)-

Cat. No.: B14651682
CAS No.: 52158-05-1
M. Wt: 360.2 g/mol
InChI Key: VOBMKFCGQITVFG-UHFFFAOYSA-N
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Description

Acetamide, N-((4-((2,3-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further substituted with a 2,3-dichlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((4-((2,3-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)- typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dichloroaniline with a pyridine derivative under specific conditions to form the intermediate product. This intermediate is then reacted with acetamide in the presence of a sulfonylating agent to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((4-((2,3-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Acetamide, N-((4-((2,3-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-((4-((2,3-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4,5-dichlorophenyl)acetamide
  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

Uniqueness

Compared to similar compounds, Acetamide, N-((4-((2,3-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)- is unique due to its specific structural features, such as the presence of both a sulfonyl group and a pyridine ring

Properties

CAS No.

52158-05-1

Molecular Formula

C13H11Cl2N3O3S

Molecular Weight

360.2 g/mol

IUPAC Name

N-[4-(2,3-dichloroanilino)pyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C13H11Cl2N3O3S/c1-8(19)18-22(20,21)12-7-16-6-5-10(12)17-11-4-2-3-9(14)13(11)15/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

VOBMKFCGQITVFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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